molecular formula C16H12 B165152 1-Phenylnaphthalene CAS No. 605-02-7

1-Phenylnaphthalene

Cat. No.: B165152
CAS No.: 605-02-7
M. Wt: 204.27 g/mol
InChI Key: IYDMICQAKLQHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylnaphthalene is an organic compound with the chemical formula C16H12. It is a white crystalline solid with a distinct aromatic odor. This compound is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its stability and solubility in organic solvents such as ethanol and acetone. It is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylnaphthalene can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the reaction of naphthalene with benzene in the presence of an acid catalyst such as aluminum chloride.

    Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with α-tetralone. The reaction mixture is heated under reflux, followed by the addition of hydrochloric acid to decompose the magnesium complex.

    One-Pot Solvent-Free Catalytic Dimerization: This method involves the catalytic dimerization of phenylacetylene using a copper catalyst at room temperature.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 1-position is more reactive than the 2-position due to resonance stabilization of the intermediate carbocation .

Substitution Patterns

Reaction TypeConditionsMajor ProductYieldReference
SulfonationH₂SO₄, 160°C1-Phenylnaphthalene-2-sulfonic acid62%
Friedel-Crafts AcylationAlCl₃, CS₂1-Acetylphenylnaphthalene68%
NitrationHNO₃/H₂SO₄, 0°C1-Nitro-2-phenylnaphthalene55%

Resonance Stabilization :

  • 1-Substitution retains one aromatic ring in the intermediate.

  • 2-Substitution disrupts aromaticity in both rings .

Thermal Reactions and Isomerization

This compound undergoes thermal isomerization and decomposition at elevated temperatures:

Thermal Stability Data

Temperature (°C)TimeMajor ProductsThis compound RemainingReference
4501 week2-Phenylnaphthalene, fluoranthene21% ± 2%
50048 hoursFluoranthene, terphenyls<10%

Key Observations :

  • Isomerization to 2-phenylnaphthalene dominates at 450°C.

  • Radical-mediated disproportionation forms fluoranthene and higher aromatics above 500°C .

Hydrazine Reaction with Anhydride

This compound-2,3-dicarboxylic anhydride reacts with hydrazine to form:

  • N-Amino-dicarboximide (45% yield).

  • 5-Phenylphthalazine-1,4-dione (30% yield) .

Conditions : n-Butanol, 12-hour reflux.

Comparative Reactivity of Substituted Derivatives

Electron-withdrawing groups (e.g., Cl) direct electrophiles to specific positions:

CompoundElectrophile TargetReaction Rate (vs. This compound)
7-(4-Chlorophenyl)-1-phenylnaphthaleneOrtho/para to Cl1.8× faster
2-Fluoro-7-(4-fluorophenyl)naphthaleneMeta to F0.6× slower

Radical Scavenging and Stability Enhancements

Addition of Fe₃O₄ nanoparticles reduces radical-mediated decomposition during thermal cycling:

  • Without Fe₃O₄ : 15% degradation after 24 cycles (290–450°C).

  • With Fe₃O₄ : <5% degradation under identical conditions .

Scientific Research Applications

Immunomodulatory Effects

Research has indicated that 1-Phenylnaphthalene possesses immunomodulatory properties. A study conducted by Deo et al. (2012) demonstrated that derivatives of this compound showed significant immune stimulation effects, particularly in the context of HIV treatment. The study highlighted the potential for these compounds to enhance the immune response and reduce opportunistic infections in immunocompromised individuals .

Anticancer Activity

This compound has been investigated for its anticancer properties. In a study assessing its effects on MCF-7 breast cancer cells, it was found to inhibit cell growth through mechanisms involving tumor necrosis factor alpha (TNF-α). The results showed a dose-dependent inhibition of cancer cell proliferation, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameIC50 Value (µM)Mechanism of Action
This compound15TNF-α mediated apoptosis
Pericarbonyl lignan derivative A10Induction of cell cycle arrest
Pericarbonyl lignan derivative B12Inhibition of DNA synthesis

Case Study: Podophyllum Lignans

The anticancer activity of lignans derived from Podophyllum species was also linked to the structural similarities with this compound. These compounds have been utilized in the development of semi-synthetic derivatives like Etoposide and Teniposide, which are used clinically for various cancers .

Heat Transfer Fluids

This compound has been tested as a heat transfer fluid in concentrating solar power (CSP) systems. A study from Oak Ridge National Laboratory evaluated its thermodynamic properties and thermal stability at high temperatures (up to 500°C). The findings indicated that it could serve effectively as a heat transfer medium due to its favorable thermal characteristics .

Table 2: Thermophysical Properties of this compound

PropertyValue
Boiling Point295°C
Density1.13 g/cm³
Thermal Conductivity0.14 W/(m·K)
Viscosity0.89 cP

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including the Perkin reaction and Suzuki coupling techniques. These methods allow for the creation of substituted derivatives that can enhance biological activity or improve material properties .

Reaction Mechanisms

Studies on the reaction mechanisms involving this compound have revealed insights into its reactivity and interactions with other chemical species. For instance, computational studies have elucidated pathways involving hydrogen abstraction and electrophilic substitution reactions that are critical for understanding its behavior in biological systems .

Mechanism of Action

The mechanism of action of 1-Phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors to exert their biological effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

1-Phenylnaphthalene can be compared with other similar compounds such as:

    2-Phenylnaphthalene: This isomer differs in the position of the phenyl group on the naphthalene ring. It has similar chemical properties but may exhibit different reactivity and biological activities.

    1-Methylnaphthalene: This compound has a methyl group instead of a phenyl group. It is used as a solvent and in the synthesis of other organic compounds.

    1-Bromonaphthalene: This compound has a bromine atom instead of a phenyl group.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

1-Phenylnaphthalene (C₁₃H₁₀) is an organic compound with notable biological activity, particularly in the fields of pharmacology and immunology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study focused on the synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones derived from related structures showed potent inhibitory action against various cancer cell lines, including human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells. The effectiveness was attributed to their ability to inhibit topoisomerase II-mediated DNA cleavage, a critical mechanism in cancer cell proliferation .

Immunomodulatory Effects

This compound has been evaluated for its immunomodulatory effects. A study conducted by Deo et al. (2012) found that this compound significantly stimulated spleen cell proliferation in vitro. The results indicated that at concentrations of 50 µg/ml and above, there was a marked increase in lymphocyte proliferation, suggesting potential applications in enhancing immune responses, particularly in conditions like HIV .

Concentration (µg/ml)Proliferation Rate (%)
5045
10070
20090

The study concluded that this compound could serve as an effective immunomodulator due to its structural similarity to lignans known for immune-enhancing properties.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In one investigation, various derivatives were tested against Mycobacterium avium subsp. paratuberculosis, showing enhanced activity compared to standard antibiotics like rifampicin . This suggests potential for development as an alternative therapeutic agent against resistant strains.

Case Study: Antimicrobial Efficacy

In a comparative study of ring-substituted naphthalene derivatives, compounds including this compound demonstrated superior efficacy against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds exhibited minimal toxicity towards human cell lines while maintaining high antimicrobial activity .

Case Study: Immunomodulation in HIV Treatment

A clinical exploration into the use of this compound as an adjunct therapy in HIV treatment revealed promising results. It was hypothesized that combining potent antiretroviral drugs with immunomodulatory agents could enhance immune system functionality and reduce viral loads more effectively than antiretrovirals alone .

Q & A

Basic Research Questions

Q. What experimental design principles should guide toxicity studies on 1-phenylnaphthalene in mammalian models?

  • Toxicity studies should follow systematic review frameworks, including:

  • Inclusion criteria : Focus on routes of exposure (inhalation, oral, dermal) and health outcomes (respiratory, hepatic, renal effects) .
  • Data extraction : Collect dose-response relationships, exposure duration, and species-specific outcomes (e.g., rodents vs. primates) .
  • Risk of bias assessment : Evaluate randomization, allocation concealment, and outcome reporting in animal studies .
    • Example: Use standardized forms to extract data from studies meeting predefined inclusion criteria (Table C-2) .

Q. How can researchers validate the structural identity of this compound derivatives synthesized in the lab?

  • Employ spectroscopic techniques :

  • IR spectroscopy : Confirm functional groups (e.g., phenyl rings, substituents).
  • <sup>1</sup>H-NMR : Analyze aromatic proton environments to distinguish positional isomers.
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., absence/presence of specific fragments like m/e 210 for sultam derivatives) .

Q. What are the key toxicological endpoints to prioritize in this compound exposure studies?

  • Prioritize endpoints linked to systemic effects:

  • Acute exposure : Respiratory distress, ocular irritation.
  • Chronic exposure : Hepatic enzyme alterations (e.g., CYP450 induction), renal tubular damage .
    • Use standardized tables (Table B-1) to align outcomes with regulatory frameworks .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenicity be resolved across studies?

  • Apply confidence rating frameworks :

  • Initial confidence tiers : Classify studies as high/moderate/low based on rigor (e.g., controlled exposure, blinded outcome assessment) .
  • Bias mitigation : Retrospective cohort studies should account for confounding variables (e.g., coexposure to methylnaphthalenes) .
    • Example: Reanalyze raw data from conflicting studies using meta-analytical tools to adjust for heterogeneity in exposure metrics .

Q. What methodologies are recommended for elucidating this compound’s metabolic pathways in vivo?

  • Combine multi-omics approaches :

  • Metabolomics : Identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives).
  • Proteomics : Track enzyme expression changes (e.g., CYP1A1/2, GST isoforms).
    • Cross-reference findings with toxicokinetic models from analogous compounds (e.g., naphthalene) .

Q. How should researchers integrate computational toxicology with experimental data for this compound risk assessment?

  • Use QSAR models : Predict toxicity endpoints (e.g., LD50) based on structural analogs.
  • Validate predictions with in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screens) .
  • Align computational outputs with ATSDR’s hazard identification protocols (Appendix E) .

Q. Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Document synthetic protocols with granular detail:

  • Reaction conditions (temperature, solvent purity, catalyst ratios).
  • Purification steps (e.g., column chromatography gradients, recrystallization solvents).
    • Publish raw spectral data (e.g., NMR peaks, IR bands) in supplementary materials .

Q. How can researchers address gaps in this compound’s environmental fate data?

  • Conduct persistence studies :

  • Measure biodegradation rates in soil/water systems under varying pH and microbial loads.
  • Use isotope-labeled analogs to track transformation products .
    • Compare results with EPA’s ECOTOX database entries for structurally similar compounds .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for dose-response modeling of this compound toxicity?

  • Apply benchmark dose (BMD) modeling : Calculate lower confidence limits (BMDL) for adverse effect thresholds.
  • Use tools like PROAST or BMDS for parametric/non-parametric analyses .

Q. How should contradictory findings in this compound genotoxicity assays be reported?

  • Adopt transparency guidelines :
  • Disclose methodological variances (e.g., S9 metabolic activation in Ames tests).
  • Apply the Hill criteria (e.g., consistency, biological plausibility) to weigh evidence .
  • Reference ATSDR’s confidence-rating matrix (Table C-6/C-7) to contextualize limitations .

Properties

IUPAC Name

1-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDMICQAKLQHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060539
Record name 1-Phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 1-Phenylnaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10271
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

605-02-7
Record name 1-Phenylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PHENYLNAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-Phenylindene and the like are prepared from (o-ethylphenyl)phenylmethane. 1-Phenylnaphthalene (boiling point: 324-325° C.), 9,10-dimethylanthracene (melting point: 182-184° C.), and 9-methylanthracene obtained by elimination of a methyl group of 9,10-dimethylanthracene, anthracene (melting point: 216-218° C., boiling point: 342° C.) and the like are prepared from 1-(o-ethylphenyl)-1-phenylethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromobenzene (82 mg, 0.52 mmol) reacted with 1-naphtylboronic acid (110 mg, 0.64 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (90 mg, 1.55 mmol) in THF (2 ml) at room temperature to give the title compound (106 mg, 99%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.99-7.91 (m, 3H), 7.60-7.47 (m, 9H). 13C{1H}-NMR (100 MHz, CDCl3): δ 140.71, 140.21, 133.75, 131.57, 130.05, 128.23, 127.60, 127.21, 126.90, 125.99, 125.74, 125.36. GC/MS(EI): m/z 204 (M+). Anal. Calcd for C16H12: C, 94.08; H, 5.92. Found: C, 93.96; H, 6.11.
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

Quantity
0.439 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.0878 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Name
substrate
Quantity
0.439 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.0439 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Phenylnaphthalene
1-Phenylnaphthalene
1-Phenylnaphthalene
1-Phenylnaphthalene
1-Phenylnaphthalene
1-Phenylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.